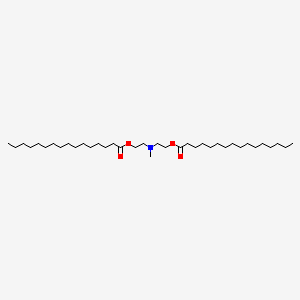
(Methylimino)diethane-2,1-diyl dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylimino)diethane-2,1-diyl dipalmitate is a chemical compound with the molecular formula C37H73NO4 and a molecular weight of 595.97982 g/mol . . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylimino)diethane-2,1-diyl dipalmitate typically involves the esterification of palmitic acid with (Methylimino)diethane-2,1-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
(Methylimino)diethane-2,1-diyl dipalmitate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of (Methylimino)diethane-2,1-diyl dipalmitate involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
- Dihexadecanoic acid (methylimino)di-2,1-ethanediyl ester
- Hexadecanoic acid (methylimino)di-2,1-ethanediyl ester
Comparison: (Methylimino)diethane-2,1-diyl dipalmitate is unique due to its specific ester linkage and the presence of the methylimino group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields .
Properties
CAS No. |
88703-86-0 |
|---|---|
Molecular Formula |
C37H73NO4 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
2-[2-hexadecanoyloxyethyl(methyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C37H73NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-36(39)41-34-32-38(3)33-35-42-37(40)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
InChI Key |
CBNRTKLQURDWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)CCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















